DAMLE Exhibits Morphine-Surpassing Antinociceptive Potency After PEGylation, with Sustained Duration of Action
In a direct comparative study of antinociceptive effects in mice (intracerebroventricular administration), the unmodified peptide H-Tyr-D-Ala-Gly-(Me)Phe-Leu-OH (DAMLE) at doses of 10-30 nmol/animal produced antinociception that was less potent than 3 µg/animal morphine. However, when conjugated to amino-poly(ethylene glycol) (aPEG), the DAMLE-aPEG hybrid exhibited antinociception that exceeded the potency of 3 µg/mouse morphine and maintained efficacy for at least 120 minutes [1]. This demonstrates that while the native peptide has moderate potency, its PEGylated form achieves superior and longer-lasting analgesia compared to the gold-standard opiate alkaloid.
| Evidence Dimension | Antinociceptive potency (i.c.v.) |
|---|---|
| Target Compound Data | Native DAMLE: less potent than 3 µg morphine; DAMLE-aPEG hybrid: >3 µg morphine potency, duration ≥120 min |
| Comparator Or Baseline | Morphine: 3 µg/mouse i.c.v. |
| Quantified Difference | DAMLE-aPEG hybrid: antinociceptive potency higher than morphine at equivalent dose; duration of action ≥120 min (morphine duration not specified but hybrid's effect was 'remarkably potentiated' and 'lasted at least 120 min') |
| Conditions | Mouse antinociception model, intracerebroventricular (i.c.v.) administration |
Why This Matters
For researchers developing sustained-release analgesic formulations, DAMLE's compatibility with PEGylation to achieve prolonged, potent activity offers a distinct advantage over both unmodified enkephalins and morphine.
- [1] Maeda M, Kawasaki K, Mayumi T, Takahashi M, Kaneto H. Amino acids and peptides. XXIV. Preparation and antinociceptive effect of [D-Ala2,(N-Me)Phe4]enkephalin analog-poly(ethylene glycol) hybrids. Chem Pharm Bull (Tokyo). 1994 Sep;42(9):1859-63. View Source
